

Application Note: Precision Biomonitoring of Neurotoxic Organophosphates

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Compound of Interest

Compound Name: *Di-o-tolyl-phosphate-d14*

Cat. No.: *B1152423*

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Determination of Di-o-tolyl Phosphate (DoTP) in Human Urine via Isotope Dilution LC-MS/MS Executive Summary & Scientific Rationale

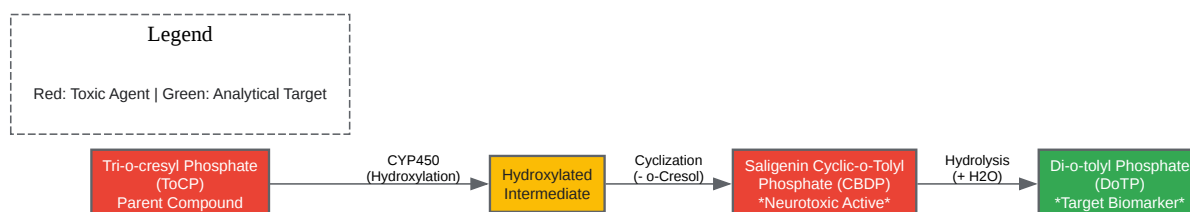
The accurate quantification of Di-o-tolyl phosphate (DoTP)—also known as Di-o-cresyl phosphate (DoCP)—is critical for assessing exposure to Tri-o-cresyl phosphate (ToCP), a neurotoxic organophosphate found in jet engine lubricants and flame retardants. ToCP exposure is linked to "Aerotoxic Syndrome" and delayed neuropathy (OPIDN).

This protocol utilizes **Di-o-tolyl-phosphate-d14** (DoTP-d14) as a stable isotope internal standard (IS). The selection of a d14-labeled IS is not arbitrary; it provides complete compensation for matrix effects, extraction efficiency variances, and ionization suppression in electrospray ionization (ESI), which are notoriously high in urine matrices.

Key Mechanistic Insight: ToCP requires metabolic activation to exert neurotoxicity. The hepatic cytochrome P450 system hydroxylates a methyl group, leading to the formation of Saligenin Cyclic-o-Tolyl Phosphate (CBDP), the active neurotoxic agent. DoTP is a stable downstream metabolite of this pathway, making it the ideal biomarker for retrospective exposure analysis.

Metabolic Pathway & Target Analysis

Understanding the biological origin of the analyte is essential for data interpretation. The following diagram illustrates the metabolic conversion of ToCP to the target analyte DoTP.



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Caption: Metabolic activation of ToCP to the neurotoxic CBDP and subsequent hydrolysis to the stable urinary biomarker DoTP.

Materials & Reagents

- Analyte: Di-o-tolyl phosphate (DoTP/DoCP).
- Internal Standard: **Di-o-tolyl-phosphate-d14** (DoTP-d14). Note: Ensure isotopic purity >98% to prevent contribution to the native channel.
- Enzyme:
 - Glucuronidase (Helix pomatia or E. coli). Rationale: While phosphate diesters are often excreted unchanged, phenolic metabolites can conjugate. Deconjugation ensures total phosphate measurement.
- SPE Cartridges: Weak Anion Exchange (WAX) (e.g., Oasis WAX or Strata-X-AW). Rationale: DoTP is acidic (pKa ~1-2). WAX provides superior selectivity over C18 by utilizing ionic interactions, allowing aggressive washing of neutral matrix interferences.
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

Experimental Protocol

4.1 Sample Pre-treatment

- Thawing: Thaw urine samples at 4°C. Vortex for 30 seconds to resuspend sediments.
- Normalization: Measure Specific Gravity (SG) or Creatinine. Crucial: Spot urine concentrations vary by hydration status. Normalization is mandatory for longitudinal comparison.
- Aliquot: Transfer 1.0 mL of urine into a clean glass tube.

4.2 Internal Standard Addition & Hydrolysis

- Spike: Add 20 µL of DoTP-d14 working solution (100 ng/mL in MeOH).
 - Why here? Adding IS before any manipulation allows it to track losses during hydrolysis and extraction.
- Buffer: Add 1.0 mL of 1M Ammonium Acetate buffer (pH 5.0).
- Enzyme: Add 20 µL
 - Glucuronidase.
- Incubation: Seal and incubate at 37°C for 12 hours (overnight).
 - Quality Check: Verify pH is between 4.5–5.5 for optimal enzyme activity.

4.3 Solid Phase Extraction (WAX)

This step is the "cleanup engine" of the protocol.

- Conditioning:
 - 2 mL MeOH
 - 2 mL Water

- Loading: Load the hydrolyzed sample (~2 mL) onto the WAX cartridge at a slow flow rate (~1 mL/min).
- Washing (Critical):
 - Wash 1: 2 mL 2% Formic Acid in Water. (Removes neutrals and bases; keeps DoTP ionized/bound).
 - Wash 2: 2 mL MeOH. (Removes hydrophobic neutrals/lipids).
- Elution:
 - Elute with 2 mL of 5% Ammonium Hydroxide in Methanol.
 - Mechanism: The high pH neutralizes the anion exchange sites on the sorbent, releasing the acidic DoTP.
- Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex well.

Instrumental Analysis (LC-MS/MS)[1][2]

5.1 Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5).
- Mobile Phase B: Methanol (or Acetonitrile).
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-4.0 min: Linear ramp to 95% B
 - 4.0-5.0 min: Hold 95% B
 - 5.1 min: Re-equilibrate to 10% B.

5.2 Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode. Phosphate metabolites ionize efficiently as $[M-H]^-$.

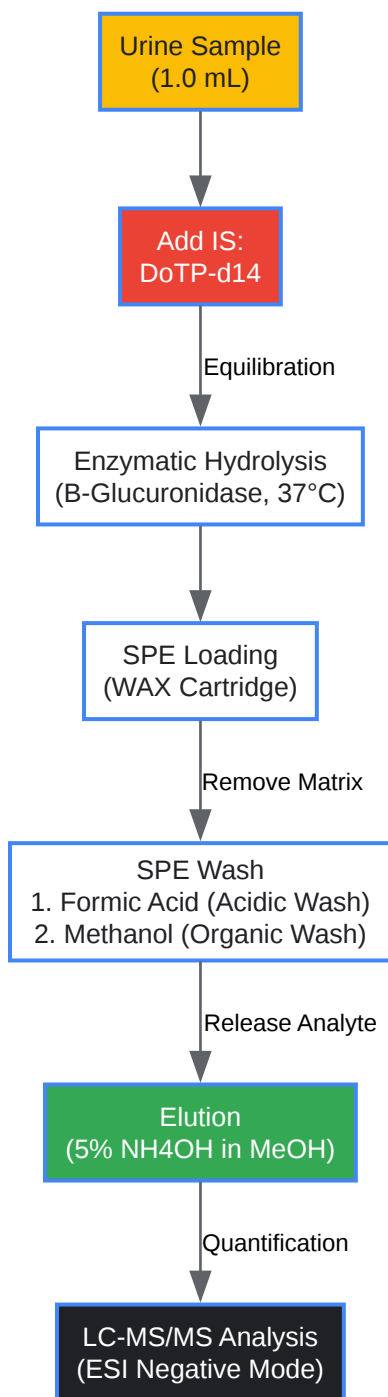
Table 1: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Type
DoTP (Native)	277.1	169.0	30	22	Quantifier
277.1	107.0	30	28	22	Qualifier
DoTP-d14 (IS)	291.2	176.1	30	22	Quantifier

- Note: The transition 277 \rightarrow 107 corresponds to the o-cresol fragment. The transition 277 \rightarrow 169 corresponds to the loss of one cresol group (Di-o-tolyl phosphate minus o-cresol).

Workflow Visualization

The following diagram summarizes the analytical workflow, emphasizing the critical control points (IS addition and SPE Wash).



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Caption: Step-by-step extraction workflow utilizing Weak Anion Exchange (WAX) for maximum purity.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation:

- Linearity: Construct a calibration curve (0.1 – 100 ng/mL) using analyte/IS area ratios. must be > 0.99.
- Recovery Check: Compare the area of DoTP-d14 in extracted samples vs. DoTP-d14 spiked into clean solvent. Low recovery (<50%) indicates matrix suppression or SPE loss.
- Isomeric Separation: Ensure the LC method separates Di-o-tolyl phosphate from its isomers (Di-m-tolyl and Di-p-tolyl). While mass transitions are identical, retention times will differ slightly on C18 columns.

References

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- [3. Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry \(UPLC-MS/MS\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
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